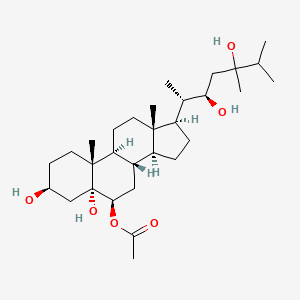
Ácido 2-hidroxi-3-(4-hidroxifenil)propanoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El ácido hidroxi-fenil-láctico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para sintetizar otros compuestos aromáticos.
Biología: Sirve como biomarcador para trastornos metabólicos y se estudia por su papel en las vías metabólicas.
Industria: Se utiliza en la producción de bioplásticos y otros materiales biodegradables.
Mecanismo De Acción
El mecanismo de acción del ácido hidroxi-fenil-láctico implica su interacción con varias enzimas y vías metabólicas. Se sabe que inhibe ciertas enzimas bacterianas y fúngicas, lo que contribuye a sus propiedades antimicrobianas. Los efectos del compuesto están mediados a través de su interacción con objetivos moleculares como enzimas involucradas en el metabolismo de aminoácidos .
Análisis Bioquímico
Biochemical Properties
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species . It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. The compound’s ability to inhibit reactive oxygen species production suggests its potential as an antioxidant, which could be beneficial in mitigating oxidative damage in cells.
Cellular Effects
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid has been shown to influence various cellular processes. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1, which are crucial for cholesterol homeostasis . Additionally, it inhibits foam cell formation, which is a key factor in the development of atherosclerosis . These effects highlight the compound’s potential in regulating lipid metabolism and preventing cardiovascular diseases.
Molecular Mechanism
At the molecular level, 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the production of reactive oxygen species, which suggests its role as an antioxidant . The compound’s ability to up-regulate mRNA expressions of ABCA1 and SR-B1 indicates its involvement in gene expression regulation, particularly in pathways related to cholesterol metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid have been observed to change over time. The compound is relatively stable when stored under nitrogen at room temperature . Long-term studies have shown that it can inhibit the production of reactive oxygen species, suggesting its potential for sustained antioxidant effects
Dosage Effects in Animal Models
The effects of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound can significantly reduce cellular lipid accumulation and inhibit foam cell formation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity levels are limited. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing any potential risks.
Metabolic Pathways
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is involved in various metabolic pathways. It is a phenylpropanoic acid derivative and interacts with enzymes involved in oxidative stress pathways The compound’s role in inhibiting reactive oxygen species production suggests its involvement in antioxidant defense mechanisms
Transport and Distribution
Within cells and tissues, 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues may influence its activity and function, although detailed studies on its transport mechanisms are limited.
Subcellular Localization
The subcellular localization of 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in its activity and function. It has been shown to be involved in the diagnosis of mitochondrial dysfunction by inhibiting the production of reactive oxygen species This suggests that the compound may localize to mitochondria, where it can exert its antioxidant effects
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido hidroxi-fenil-láctico se puede sintetizar mediante la fermentación de microorganismos específicos como Pediococcus acidilactici. La producción implica la degradación de la tirosina en ácido 4-hidroxi-fenil-pirúvico, que luego se reduce a ácido hidroxi-fenil-láctico . El proceso de fermentación se puede optimizar complementando el medio de cultivo con tirosina o su precursor cetoácido, el ácido 4-hidroxi-fenil-pirúvico .
Métodos de producción industrial
En un entorno industrial, la producción de ácido hidroxi-fenil-láctico se puede escalar utilizando biorreactores. Las condiciones de fermentación, como el pH, la temperatura y la concentración de nutrientes, se controlan cuidadosamente para maximizar el rendimiento. El uso de cepas de microorganismos genéticamente modificadas también puede mejorar la eficiencia de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido hidroxi-fenil-láctico experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para su transformación en diferentes derivados y para su papel en las vías metabólicas .
Reactivos y condiciones comunes
Oxidación: El ácido hidroxi-fenil-láctico se puede oxidar usando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxi-fenil, que pueden tener diferentes actividades biológicas y aplicaciones .
Comparación Con Compuestos Similares
El ácido hidroxi-fenil-láctico se puede comparar con otros compuestos similares como:
Ácido fenil-láctico: Otro metabolito de la fenilalanina con propiedades antimicrobianas similares.
Ácido hidroxi-fenil-acético: Un compuesto relacionado con diferentes aplicaciones metabólicas y terapéuticas.
Ácido hidroxi-benzoico: Conocido por su uso en la producción de diversos productos farmacéuticos y cosméticos.
El ácido hidroxi-fenil-láctico es único debido a su vía metabólica específica y su potencial como biomarcador de ciertas enfermedades. Sus propiedades antimicrobianas también lo convierten en un compuesto valioso para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGVDSSUAVXRDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861861 | |
| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyphenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12.9 mg/mL at 16 °C | |
| Record name | Hydroxyphenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
306-23-0, 6482-98-0 | |
| Record name | (±)-3-(4-Hydroxyphenyl)lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenyllactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)lactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-p-Hydroxyphenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-4-Hydroxyphenyllactic Acid Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYPHENYL LACTIC ACID, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7PS9S776 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxyphenyllactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000755 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)





